1-ethyl-2-(1-phenoxypropyl)-1H-benzimidazole
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Overview
Description
1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of an ethyl group, a phenoxypropyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be attached through nucleophilic substitution reactions involving phenol derivatives and propyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE: Similar structure but with an ethoxy group instead of a propoxy group.
1-ETHYL-2-(1-PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
1-ETHYL-2-(1-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the phenoxypropyl group, in particular, may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-ethyl-2-(1-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-3-17(21-14-10-6-5-7-11-14)18-19-15-12-8-9-13-16(15)20(18)4-2/h5-13,17H,3-4H2,1-2H3 |
InChI Key |
WHCFJPAFSGZULY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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